molecular formula C9H13BrO2 B12848504 Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate

Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B12848504
M. Wt: 233.10 g/mol
InChI Key: AELDEHOTNIPBTB-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate is a compound that belongs to the class of bicyclic compounds. These compounds are characterized by their unique structural features, which include two fused rings. The bicyclo[2.1.1]hexane scaffold is particularly interesting due to its strained ring system, which can impart unique chemical and physical properties to the molecules that contain it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate typically involves the use of photochemistry to access new building blocks via [2+2] cycloaddition. This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often involve the use of a mercury lamp and specific glassware to facilitate the cycloaddition process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would likely involve scaling up the photochemical synthesis process. This would require specialized equipment to handle the photochemical reactions on a larger scale, as well as optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.

    Addition Reactions: The strained ring system can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions will depend on the desired transformation and the reactivity of the compound.

Major Products Formed

The major products formed from these reactions will vary depending on the type of reaction and the reagents used. For example, substitution reactions will yield products where the bromomethyl group is replaced by another functional group, while oxidation reactions may introduce new oxygen-containing functional groups.

Scientific Research Applications

Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate is largely dependent on its chemical reactivity and the specific context in which it is used. The strained ring system can interact with various molecular targets, potentially leading to unique biological effects. The exact molecular targets and pathways involved will vary depending on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate is unique due to its specific substitution pattern, which includes a bromomethyl group and a carboxylate ester. This combination of functional groups, along with the strained bicyclic scaffold, imparts unique chemical and physical properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C9H13BrO2

Molecular Weight

233.10 g/mol

IUPAC Name

methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate

InChI

InChI=1S/C9H13BrO2/c1-12-7(11)9-3-2-8(4-9,5-9)6-10/h2-6H2,1H3

InChI Key

AELDEHOTNIPBTB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(C1)(C2)CBr

Origin of Product

United States

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